2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGHWHTYLFGJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Triazole Formation via Click Chemistry
The most prevalent approach employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective and efficient reaction to generate the 1,2,4-triazole ring. This method involves the following steps:
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- Azide precursor: Derived from amino groups via diazotransformation using sodium azide.
- Alkyne precursor: Synthesized from halogenated piperidine derivatives through nucleophilic substitution with terminal alkynes.
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- Conducted in aqueous or ethanol solvents with copper(I) catalysts and reducing agents like sodium ascorbate.
- Reaction conditions typically involve mild temperatures (50–80°C) and inert atmospheres to maximize yield and selectivity.
Piperidine Ring Functionalization
- Alkylation or Substitution:
- The piperidine core is functionalized at the 3-position or 2-position via nucleophilic substitution or alkylation with methyl iodide or related methylating agents under basic conditions (e.g., potassium carbonate in dimethylformamide).
- This step introduces the methyl group at the 5-position of the piperidine ring.
Intermediate Synthesis and Purification
-
- The key intermediates include methylated piperidine derivatives with attached triazole rings, which are purified via column chromatography or recrystallization.
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- The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in suitable solvents such as ethyl acetate or ethanol, followed by filtration and drying.
Process Optimization and Industrial Scale-up
| Parameter | Details | Impact |
|---|---|---|
| Catalyst concentration | Optimized copper(I) catalyst loading (~5 mol%) | Higher yields, reduced impurities |
| Reaction temperature | 50–80°C for CuAAC; controlled to prevent side reactions | Improved regioselectivity and purity |
| Solvent choice | Water, ethanol, or mixtures; preference for greener solvents | Environmental compliance, cost reduction |
| Reaction time | 4–8 hours, depending on scale | Maximized throughput |
| Purification methods | Column chromatography, recrystallization, or continuous flow purification | Scalability, reproducibility |
Notes on Synthesis Challenges and Research Findings
Selectivity and Yield:
The CuAAC reaction's regioselectivity ensures the formation of the desired 1,4-disubstituted triazole. Optimizing catalyst loading and temperature is crucial for high yield.Purity and Stability:
The final product's stability as a crystalline hydrochloride salt depends on controlled crystallization conditions. Recrystallization from ethanol or ethyl acetate ensures high purity.Environmental and Safety Considerations:
Use of benign solvents and minimizing hydrazine derivatives (which are carcinogenic) is emphasized in recent protocols, favoring greener synthesis routes.Patent and Literature Insights:
Patent TW202126644A describes a process involving reduction with sodium triacetoxyborohydride, subsequent purification, and salt formation, highlighting scalable techniques suitable for pharmaceutical manufacturing.
Summary of Research Findings
| Source | Key Preparation Method | Remarks |
|---|---|---|
| Patent TW202126644A | Multi-step synthesis involving reduction, deprotection, and salt formation | Suitable for large-scale production, avoids hazardous reagents |
| ACS Omega 2022 | Modular synthesis via intermediate compounds, including azide and hydrazine derivatives | Focus on enzyme inhibition, scalable with optimized purification |
| BenchChem | Noted for the synthesis of related methyl-triazole derivatives | Emphasizes reaction conditions and purification for stability |
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. A study evaluating similar triazole derivatives has shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with the synthesis of nucleic acids in microbial cells .
| Compound | Activity Against | Method Used |
|---|---|---|
| 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride | S. aureus, E. coli | Disc diffusion method |
Antifungal Properties
In addition to antibacterial activity, triazole derivatives have also been evaluated for antifungal efficacy. The compound's structure allows it to disrupt fungal cell membrane synthesis, making it a candidate for further development in antifungal therapies .
| Compound | Activity Against | Method Used |
|---|---|---|
| 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride | Candida albicans | Serial dilution method |
Drug Design and Development
The incorporation of the triazole moiety into piperidine derivatives is a strategic approach in drug design aimed at enhancing bioactivity. Computational studies have shown that these compounds can effectively bind to biological targets, leading to promising leads in the development of new pharmaceuticals .
Molecular Docking Studies
Molecular docking studies have demonstrated that 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride can interact favorably with various enzymes and receptors involved in disease pathways. This interaction is critical for the development of targeted therapies .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized several derivatives of piperidine incorporating the triazole group. These compounds were subjected to antimicrobial testing against standard strains. The results indicated that certain derivatives exhibited superior activity compared to existing antibiotics, highlighting their potential as novel antimicrobial agents .
Case Study 2: Antifungal Efficacy Assessment
Another study focused on assessing the antifungal properties of triazole-based piperidine derivatives against Candida albicans. The results showed significant inhibition rates, suggesting that these compounds could serve as effective treatments for fungal infections resistant to conventional therapies .
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Structural Conformation and Crystallography
Pharmacological Implications
- Methyl vs. Phenyl substituents : The methyl group’s smaller size may improve binding to compact enzymatic pockets (e.g., kinase inhibitors), whereas phenyl analogs could target hydrophobic receptor domains.
Biological Activity
2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₇ClN₄ |
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride |
| Appearance | White to off-white powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves the reaction of piperidine derivatives with 5-methyl-1H-1,2,4-triazole under controlled conditions. This method ensures high yields and purity of the final product.
Antibacterial Activity
Research indicates that derivatives of triazole compounds exhibit notable antibacterial properties. For instance, compounds similar to 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine have demonstrated effectiveness against resistant strains of Gram-positive and Gram-negative bacteria. One study showed that a related triazole compound was two to threefold more potent than linezolid against penicillin-resistant strains of Staphylococcus pneumoniae and Staphylococcus agalactiae .
Antifungal Activity
Triazole derivatives are also known for their antifungal properties. They inhibit fungal growth by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in 2013 evaluated a series of piperidine-substituted triazoles against clinical isolates. The findings suggested that certain modifications in the triazole structure significantly enhanced antibacterial activity .
- Antifungal Evaluation : In another investigation focusing on antifungal activity, derivatives were tested against Candida albicans, showing promising results with minimal inhibitory concentrations (MICs) comparable to existing treatments .
The biological activity of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride can be attributed to its ability to interfere with microbial metabolic processes. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis and disrupt cellular integrity.
Q & A
Q. What are the recommended synthetic routes and purification strategies for 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride?
- Methodological Answer : A common approach involves coupling 5-methyl-1H-1,2,4-triazole with a piperidine derivative under acidic conditions. For example, analogous syntheses (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) utilize reflux in polar aprotic solvents (e.g., nitroethane or toluene) with acid catalysts like HCl, followed by recrystallization from methyl ethyl ketone or ether . Purification via column chromatography (silica gel, methanol/dichloromethane gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) is recommended to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the piperidine ring conformation and triazole substituent positioning (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 8.1–8.3 ppm for triazole protons). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]+ at m/z 215.12 (calculated for C8H15ClN4). FT-IR can verify N–H stretches (~3200 cm⁻¹) and C–Cl bonds (~700 cm⁻¹) .
Q. What stability considerations are critical for storage and handling?
- Methodological Answer : Store as a lyophilized powder at –20°C under inert gas (argon) to prevent hygroscopic degradation. Avoid prolonged exposure to light, as piperidine derivatives are prone to photolytic cleavage. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) should show <5% degradation by HPLC .
Advanced Research Questions
Q. How can researchers design assays to evaluate its biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer : For enzyme inhibition (e.g., kinase or protease targets), use fluorescence polarization assays with a labeled substrate (e.g., FITC-conjugated peptides) and measure IC50 values at varying concentrations (1 nM–100 µM). For receptor binding (e.g., GPCRs), radioligand displacement assays (e.g., [3H]-ligand competition) with membrane preparations from transfected HEK293 cells are recommended. Include positive controls like Liproxstatin-1 (ferroptosis inhibition) or donepezil (acetylcholinesterase inhibition) for validation .
Q. What advanced analytical techniques resolve contradictions in pharmacological data?
- Methodological Answer : Contradictions in IC50 values or off-target effects may arise from assay interference (e.g., compound aggregation or redox activity). Mitigate this via:
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular dynamics simulations (AMBER or GROMACS) to predict blood-brain barrier permeability (logBB > 0.3) based on lipophilicity (cLogP ~2.1). ADMET predictors (e.g., SwissADME) can forecast CYP450 metabolism hotspots (e.g., triazole ring oxidation) and guide structural modifications, such as fluorination at the piperidine C4 position to reduce clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
